2,3,4,10-Tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride is a heterocyclic compound classified within the quinazoline derivatives. Its molecular formula is with a molecular weight of approximately 108.53 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the fields of neurology and oncology, due to its bioactive properties.
The compound is cataloged under the Chemical Abstracts Service number 212607-49-3 and is also referred to by synonyms such as Tetrazoiline hydrochloride. It is classified as a fused nitrogen-containing heterocyclic compound, specifically within the category of pyridoquinazolines, which are known for various biological activities including anticancer and anti-inflammatory effects .
The synthesis of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride has been achieved through several methods. A notable approach involves a one-pot three-component reaction that combines 2-aminopyrimidines with substituted aromatic aldehydes and ketones in the presence of triflic acid as a catalyst. This method can be conducted via conventional heating or microwave-assisted synthesis, which enhances efficiency and yield .
The general reaction scheme includes:
The molecular structure of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride features a fused bicyclic system consisting of a pyridine ring fused to a quinazoline moiety. The chemical structure can be represented as follows:
Key structural data include:
The compound undergoes various chemical reactions typical for nitrogen-containing heterocycles. For instance:
Additionally, studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential for further development in therapeutic applications .
The mechanism of action for 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride primarily involves its interaction with specific biological targets within cells. Research indicates that it may inhibit certain kinases involved in cancer cell proliferation. For example, molecular docking studies have revealed that this compound can bind effectively to the epidermal growth factor receptor (EGFR), similar to established anticancer agents like erlotinib .
This binding may disrupt signaling pathways that promote tumor growth and survival, leading to increased apoptosis (programmed cell death) in cancerous cells.
The physical properties of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride include:
Chemical properties include:
The primary applications of 2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazoline hydrochloride lie in pharmacological research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4